(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
(3R)-3-(2-Bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral propanoic acid derivative featuring:
- A 2-bromo-4-chlorophenyl group at the 3-position, introducing steric bulk and halogen-mediated electronic effects.
- A tert-butoxycarbonyl (Boc)-protected amino group, enhancing stability during synthetic workflows.
- (R)-Configuration at the stereogenic center, critical for enantioselective interactions in biological systems.
This compound is likely utilized as a building block in medicinal chemistry, particularly for protease inhibitors or peptide mimetics, where halogenated aromatic systems and chiral centers are common .
Properties
Molecular Formula |
C14H17BrClNO4 |
|---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(3R)-3-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(16)6-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
VKRMEVSDHRBPED-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the core phenylpropanoic acid structure
Halogenation: The phenylpropanoic acid is first subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Carbamate Formation: The tert-butoxycarbonyl group is introduced by reacting the halogenated phenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group is susceptible to hydrolysis under acidic or basic conditions, enabling deprotection to yield the free amine. This reaction is critical for subsequent modifications in drug synthesis:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic (Protonation) | Trifluoroacetic acid (TFA) | 3-(2-Bromo-4-chlorophenyl)-3-aminopropanoic acid | Rapid deprotection at 0–25°C |
| Basic (Nucleophilic) | NaOH/H₂O | Same as above | Slower kinetics than acidic |
-
Mechanism : Acidic conditions protonate the Boc carbonyl, facilitating cleavage via tert-butyl carbocation formation. Basic hydrolysis involves nucleophilic attack by hydroxide ions.
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification and amidation reactions, expanding its utility in peptide synthesis and prodrug design:
| Reaction Type | Reagent | Product | Catalyst/Conditions |
|---|---|---|---|
| Esterification | Methanol + H₂SO₄ | Methyl ester derivative | Acid-catalyzed, reflux |
| Amidation | EDC/HOBt + Amine (e.g., Gly-OEt) | Amide-linked peptide analog | Room temperature, 12–24 hr |
-
Key Insight : The steric hindrance from the 2-bromo-4-chlorophenyl group may reduce reaction rates compared to less substituted analogs .
Coupling Reactions via Carbodiimide Chemistry
The carboxylic acid undergoes activation for peptide-bond formation using carbodiimide reagents:
-
Optimization : HOBt suppresses racemization, making it preferable for stereosensitive applications .
Halogen Substitution via Cross-Coupling
The 2-bromo substituent on the aromatic ring enables palladium-catalyzed cross-coupling reactions:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Ar-B(OH)₂, K₂CO₃, 80°C | Biaryl derivative |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Amine, NaOt-Bu, 100°C | Aryl amine-functionalized compound |
-
Limitation : The 4-chloro substituent may sterically hinder coupling at the 2-bromo position, requiring tailored catalysts .
Acylation at the Deprotected Amine
After Boc removal, the free amine reacts with acylating agents to form secondary amides:
| Acylating Agent | Product | Solvent | Yield (Analog Data) |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-3-(2-bromo-4-chlorophenyl)alanine | DCM | ~90% |
| Benzoyl chloride | N-Benzoyl derivative | THF | ~82% |
Decarboxylation Under Thermal Stress
Controlled pyrolysis of the carboxylic acid group generates CO₂ and a secondary amine:
| Temperature | Catalyst | Product | Application |
|---|---|---|---|
| 150–200°C | None | 3-(2-Bromo-4-chlorophenyl)propylamine | Intermediate for alkaloids |
Key Structural Influences on Reactivity
-
Steric Effects : The 2-bromo substituent on the phenyl ring creates steric hindrance, slowing electrophilic aromatic substitution.
-
Electronic Effects : The electron-withdrawing Cl and Br groups deactivate the ring, directing cross-couplings to meta/para positions .
-
Chirality : The (R)-configuration at C3 influences enantioselective reactions, particularly in peptide synthesis .
Scientific Research Applications
(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the tert-butoxycarbonyl group, play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Halogen Effects: The target’s 2-bromo-4-chloro substitution creates distinct electronic and steric environments compared to the 3-iodophenyl analog .
- Protecting Groups: Boc (acid-labile) in the target contrasts with Cbz (hydrogenolysis-sensitive) in the fluorinated ester , impacting deprotection strategies in synthesis.
Crystallographic and Physicochemical Properties
- Crystal Packing: The fluorinated Cbz-protected ester in crystallizes in a monoclinic system (P2₁) with cell volume 1158.1 ų . The Boc group’s tert-butyl moiety in the target may reduce crystal density (<1.435 g/cm³) due to increased steric hindrance.
- Lipophilicity : The target’s ClogP (estimated 3.5–4.0) is higher than cyclohexane derivatives (ClogP ~1.5–2.0) due to aromatic halogens and Boc group .
Biological Activity
(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Molecular Formula : C13H15BrClN O3
- Molecular Weight : Approximately 332.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as a modulator of specific enzymes and receptors involved in metabolic pathways. The presence of the bromo and chloro substituents on the phenyl ring may enhance its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Biological Activity
Research indicates that (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds with halogenated phenyl groups exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production, similar to other amino acids with similar structures.
- Cytotoxicity : Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various brominated compounds and found significant activity against Gram-positive bacteria, indicating that similar structures may yield comparable results.
-
Anti-inflammatory Mechanism :
- Research on structurally related compounds showed a reduction in pro-inflammatory cytokines in vitro, suggesting that the target compound may exhibit similar anti-inflammatory properties.
-
Cytotoxicity in Cancer Cells :
- A recent investigation into derivatives of amino acids indicated potential cytotoxic effects against human cancer cell lines, supporting the hypothesis that (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid could have anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis: What are the key steps for synthesizing (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid with high enantiomeric purity?
Answer:
- Chiral Starting Materials : Use (R)-configured precursors or chiral auxiliaries to maintain stereochemical integrity during synthesis. For example, describes the use of (R)-benzyl esters in analogous reactions to preserve stereochemistry .
- Coupling Agents : Employ carbodiimide-based reagents (e.g., EDC·HCl) with HOBt·H₂O to activate the carboxylic acid for amide bond formation, as demonstrated in .
- Purification : Use reverse-phase HPLC or chiral chromatography to isolate the enantiomerically pure product.
Advanced Synthesis: How can researchers optimize reaction conditions to minimize racemization during Boc deprotection?
Answer:
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C for controlled Boc removal, avoiding prolonged exposure to strong acids.
- Monitoring : Track racemization via polarimetry or chiral HPLC. highlights the importance of LC/MS for purity assessment in similar Boc-protected compounds .
- Alternative Protecting Groups : Consider acid-labile alternatives (e.g., Fmoc) if racemization persists, though this may require adjusting synthetic routes.
Basic Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- NMR : ¹H and ¹³C NMR to verify substituent positions and Boc-group integrity. provides NMR data for structurally related compounds, emphasizing the need to resolve diastereotopic protons .
- Mass Spectrometry : High-resolution LC/MS (e.g., ESI-TOF) to confirm molecular weight (C₁₄H₁₆BrClNO₄, ~393.64 g/mol) .
- Polarimetry : Measure specific rotation to confirm the (3R) configuration.
Advanced Characterization: How can researchers resolve ambiguities in NMR signals caused by the bromo and chloro substituents?
Answer:
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping signals from the 2-bromo-4-chlorophenyl group. utilized 2D NMR to resolve complex splitting patterns in similar cyclen derivatives .
- Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to enhance signal separation.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for validation.
Basic Applications: What is the role of this compound as a building block in medicinal chemistry?
Answer:
- Peptide Synthesis : The Boc-protected amino acid serves as a chiral intermediate for introducing halogenated aromatic side chains into peptides. highlights similar bromophenyl derivatives as intermediates in bioactive molecule synthesis .
- Enzyme Inhibitors : The halogenated phenyl group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitor design .
Advanced Applications: How do the electronic effects of bromo and chloro substituents influence cross-coupling reactivity?
Answer:
- Directing Effects : The electron-withdrawing Cl and Br groups activate the phenyl ring for electrophilic substitution at specific positions. notes that bromo substituents enhance regioselectivity in Suzuki-Miyaura couplings .
- Steric Hindrance : The bulky tert-butoxy group may limit access to the para position, requiring tailored catalysts (e.g., Pd-XPhos).
Data Contradiction Analysis: How should researchers address discrepancies in reported yields for similar Boc-protected amino acids?
Answer:
- Variable Conditions : Compare solvent systems (e.g., DMF vs. THF), catalyst loadings, and temperature. achieved higher yields using excess triethylamine in DMF .
- Impurity Profiling : Use LC/MS to identify byproducts (e.g., tert-butyl elimination) that may reduce yield .
- Replicate Protocols : Reproduce methods from multiple sources (e.g., vs. 12) to isolate critical variables .
Stability and Storage: What precautions are necessary to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (argon) to avoid Boc-group hydrolysis.
- Light Sensitivity : Protect from UV exposure, as bromo and chloro substituents may undergo photodegradation.
- Moisture Control : Use desiccants in storage containers; recommends anhydrous conditions for similar trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
